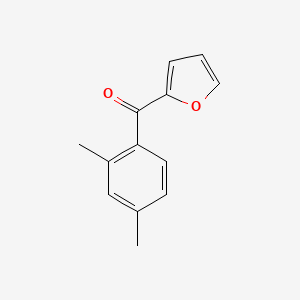

2-(2,4-Dimethylbenzoyl)furan

Description

Structure

3D Structure

Properties

IUPAC Name |

(2,4-dimethylphenyl)-(furan-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2/c1-9-5-6-11(10(2)8-9)13(14)12-4-3-7-15-12/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDTAFJKNEOCGPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C2=CC=CO2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401280500 | |

| Record name | (2,4-Dimethylphenyl)-2-furanylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401280500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15817-48-8 | |

| Record name | (2,4-Dimethylphenyl)-2-furanylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15817-48-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,4-Dimethylphenyl)-2-furanylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401280500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 2,4 Dimethylbenzoyl Furan

Classic Synthetic Approaches to 2-(2,4-Dimethylbenzoyl)furan

Traditional methods for forming the carbonyl-furan linkage remain fundamental in organic synthesis. These approaches include the direct acylation of the furan (B31954) ring, palladium-catalyzed cross-coupling reactions, and the use of pre-functionalized organometallic furan derivatives.

Friedel-Crafts Acylation Strategies for Furan Systems

The Friedel-Crafts acylation is a primary method for the direct introduction of an acyl group onto an aromatic ring. In the context of synthesizing this compound, this involves the reaction of furan with an acylating agent, typically 2,4-dimethylbenzoyl chloride, in the presence of a Lewis acid catalyst.

Furan is an electron-rich heterocycle that is highly activated towards electrophilic aromatic substitution, with a strong preference for reaction at the 2-position. However, furan is also highly sensitive to strong acids and is prone to polymerization under classical Friedel-Crafts conditions that use catalysts like aluminum chloride (AlCl₃). stackexchange.com This instability necessitates the use of milder Lewis acids to achieve successful acylation with moderate to good yields. stackexchange.com Catalysts such as boron trifluoride-etherate (BF₃·OEt₂), tin(IV) chloride (SnCl₄), and ytterbium(III) triflate (Yb(OTf)₃) have been shown to be more effective for the acylation of sensitive heterocycles like furan. stackexchange.comresearchgate.netgoogle.com

The reaction proceeds via the formation of a highly electrophilic acylium ion from the 2,4-dimethylbenzoyl chloride and the Lewis acid catalyst. This electrophile is then attacked by the furan ring, leading to the formation of the desired ketone after a workup step that quenches the catalyst.

| Catalyst | Typical Conditions | Yield | Remarks |

|---|---|---|---|

| AlCl₃ | CS₂, 0 °C to RT | Low | Prone to causing furan polymerization stackexchange.com |

| SnCl₄ | Benzene (B151609), 0 °C to RT | Moderate | Milder alternative to AlCl₃ researchgate.net |

| BF₃·OEt₂ | Dichloromethane, 0°C | Good | Effective for sensitive substrates like furan stackexchange.com |

| Zeolites (e.g., H-β) | Solvent-free or high-boiling solvent, >60°C | Good-Excellent | Reusable, heterogeneous catalyst proquest.com |

Palladium-Catalyzed Coupling Reactions in Furan Synthesis

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, including the ketone linkage found in this compound. Two prominent methods in this category are the Stille and Suzuki couplings.

The Stille coupling involves the reaction of an organostannane with an organic halide or pseudohalide. wikipedia.org For the synthesis of the target molecule, this could involve the coupling of 2-(tributylstannyl)furan (B54039) with 2,4-dimethylbenzoyl chloride. The reaction is catalyzed by a Pd(0) complex, often generated in situ from precursors like Pd(PPh₃)₄. thermofisher.com The Stille reaction is valued for its tolerance of a wide variety of functional groups. thermofisher.com

The Suzuki coupling provides an alternative, often preferred due to the lower toxicity of the organoboron reagents compared to organostannanes. organic-chemistry.org This approach would involve the reaction of a furan-2-boronic acid or its ester with 2,4-dimethylbenzoyl chloride. Alternatively, 2-furoyl chloride can be coupled with 2,4-dimethylphenylboronic acid. The coupling of acyl chlorides with boronic acids often requires anhydrous conditions to prevent hydrolysis of the acid chloride. nih.gov

| Coupling Reaction | Furan Reagent | Benzoyl Reagent | Catalyst/Ligand | Typical Solvent |

|---|---|---|---|---|

| Stille Coupling | 2-(Tributylstannyl)furan | 2,4-Dimethylbenzoyl chloride | Pd(PPh₃)₄ | Toluene or THF |

| Suzuki Coupling | Furan-2-boronic acid | 2,4-Dimethylbenzoyl chloride | Pd(dppf)Cl₂ | Anhydrous Dioxane |

| Suzuki Coupling | 2-Furoyl chloride | 2,4-Dimethylphenylboronic acid | Pd(OAc)₂ / SPhos | Anhydrous Toluene |

Organometallic Reagent Applications in Carbonyl-Furan Linkages

A third classic approach involves the use of highly reactive organometallic derivatives of furan, such as 2-furyllithium or 2-furylmagnesium bromide (a Grignard reagent). These nucleophilic reagents can react directly with an electrophilic source of the 2,4-dimethylbenzoyl group.

This can be achieved by reacting 2-furyllithium, which is readily prepared by the deprotonation of furan with an organolithium base like n-butyllithium, with 2,4-dimethylbenzoyl chloride. This reaction is typically fast and conducted at low temperatures to avoid side reactions.

Modern and Green Chemistry Syntheses of this compound

Contemporary synthetic chemistry places a strong emphasis on efficiency, sustainability, and safety. These principles have led to the development of modern techniques that reduce reaction times, minimize waste, and avoid hazardous solvents.

Microwave-Assisted Synthesis Optimization

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical reactions. By utilizing microwave irradiation, reaction mixtures can be heated rapidly and uniformly to temperatures higher than those achievable with conventional heating, often leading to dramatic reductions in reaction time and improvements in yield.

The Friedel-Crafts acylation, in particular, can benefit from microwave assistance. nih.gov The synthesis of this compound via the acylation of furan with 2,4-dimethylbenzoyl chloride could be performed in minutes under microwave irradiation, compared to hours using conventional heating methods. nih.gov This rapid heating minimizes the opportunity for side reactions, such as the polymerization of furan, which can be a significant issue with prolonged exposure to acid catalysts.

| Parameter | Conventional Heating | Microwave-Assisted Heating |

|---|---|---|

| Reaction Time | Several hours (e.g., 2-6 h) | Minutes (e.g., 5-20 min) |

| Temperature | Dependent on solvent boiling point | Can exceed solvent boiling point (sealed vessel) |

| Yield | Moderate to Good | Often higher due to reduced side reactions |

| Energy Efficiency | Low | High (direct heating of molecules) |

Solvent-Free or Aqueous Medium Synthetic Routes

Green chemistry principles encourage the reduction or elimination of volatile organic solvents (VOCs), which are often toxic and environmentally harmful.

Solvent-Free Reactions: The Friedel-Crafts acylation can be adapted to solvent-free conditions, particularly when using solid, reusable acid catalysts like zeolites or supported heteropoly acids. proquest.comresearchgate.net In such a process, furan and 2,4-dimethylbenzoyl chloride could be mixed directly with the solid catalyst and heated. This approach not only eliminates the need for a solvent but also simplifies product purification and allows for catalyst recycling, making the process more economical and environmentally friendly. proquest.com

Aqueous Medium Reactions: While the Friedel-Crafts acylation is incompatible with water, palladium-catalyzed coupling reactions, especially the Suzuki coupling, can be performed in aqueous media. mdpi.comsemanticscholar.org The reaction between 2-furoyl chloride and 2,4-dimethylphenylboronic acid could potentially be carried out in a mixed solvent system, such as ethanol/water or THF/water, in the presence of a water-soluble palladium catalyst and a base like potassium carbonate. mdpi.commdpi.com Performing the reaction in water reduces the reliance on organic solvents and simplifies the workup procedure.

Chemo- and Regioselective Synthesis of this compound

The synthesis of specifically substituted furans like this compound requires precise control over the reaction to ensure the desired arrangement of functional groups on the furan ring. This control, known as chemo- and regioselectivity, is a central challenge in furan chemistry.

The most direct and common method for synthesizing 2-aroylfurans is the Friedel-Crafts acylation. This reaction typically involves treating furan with an acyl halide or anhydride (B1165640) in the presence of a mild Lewis acid catalyst, such as phosphoric acid or boron trifluoride. pharmaguideline.com For this compound, this would involve the reaction of furan with 2,4-dimethylbenzoyl chloride. However, the inherent reactivity of the furan ring presents challenges in controlling the position of substitution.

Control over Furan Ring Substitution Patterns

The furan ring exhibits a strong preference for electrophilic substitution at the C2 and C5 positions due to the stabilizing effect of the oxygen atom on the reaction intermediate. rsc.org This makes the synthesis of 2-substituted furans relatively straightforward but complicates the synthesis of 3- or 4-substituted isomers and can lead to disubstitution at the 2,5-positions. pharmaguideline.com

Several strategies have been developed to overcome these regiochemical challenges and achieve specific substitution patterns:

Use of Blocking Groups: One of the most effective methods involves the use of removable blocking groups. Organosilyl groups, for example, can be easily introduced at the reactive C2 position. rsc.org This directs a subsequent electrophilic attack to another position on the ring. The silyl group can then be removed or replaced via an ipso-substitution, providing access to a variety of polysubstituted furans that are otherwise difficult to prepare. rsc.orgrsc.org

Directed Lithiation: Furan can be lithiated at the C2 position. Trapping this intermediate with an electrophile is a common method for introducing substituents. Directing this lithiation to other positions often requires the presence of a directing group already on the ring.

Cyclization Strategies: Building the furan ring from acyclic precursors offers an alternative approach to controlling substitution. The Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds, allows for the preparation of furans with a predefined substitution pattern based on the structure of the starting dicarbonyl. pharmaguideline.com Similarly, cobalt-catalyzed metalloradical cyclization of alkynes with α-diazocarbonyls can produce highly functionalized furans with complete regioselectivity. nih.gov

The following table outlines various methods for controlling regioselectivity in furan synthesis.

| Method | Description | Application |

| Friedel-Crafts Acylation | Electrophilic substitution using an acyl halide and a mild Lewis acid catalyst. pharmaguideline.com | Primarily yields 2-acylfurans. pharmaguideline.com |

| Blocking Groups (Organosilyl) | A silyl group is placed at a reactive site (e.g., C2) to direct subsequent substitution to other positions. rsc.org | Synthesis of 2,3-, 2,4-, and 3,4-substituted furans. rsc.org |

| Paal-Knorr Synthesis | Acid-catalyzed cyclization and dehydration of 1,4-dicarbonyl compounds. pharmaguideline.com | Produces specifically substituted furans based on the precursor. |

| Metalloradical Cyclization | Cobalt(II)-catalyzed reaction of α-diazocarbonyls and terminal alkynes. nih.gov | Access to polysubstituted furans with complete regioselectivity. nih.gov |

Scale-Up and Process Intensification for this compound Production

Transitioning the synthesis of this compound from a laboratory setting to industrial-scale production requires addressing challenges related to efficiency, cost, safety, and sustainability. Process intensification, which aims to develop smaller, cleaner, and more energy-efficient manufacturing processes, is key to this endeavor.

For traditional chemical syntheses like Friedel-Crafts acylation, scale-up may involve moving from batch reactors to continuous flow systems. Flow chemistry offers benefits such as improved heat and mass transfer, enhanced safety by minimizing the volume of hazardous reagents at any given time, and the potential for higher yields and purity. The use of solid acid catalysts, such as zeolites or ion-exchange resins like Amberlyst-15, can also facilitate large-scale production by simplifying catalyst separation and enabling recycling, thereby reducing waste and cost. researchgate.net

In the context of biocatalytic processes, which are increasingly considered for industrial applications, specific reaction engineering strategies are employed for scale-up. frontiersin.org Substrate and product inhibition can be significant hurdles, as high concentrations of furanic compounds can be toxic to microbial cells. acs.orgx-mol.net To overcome these limitations, strategies include:

Fed-Batch Operation: A fed-batch strategy, where the substrate is added incrementally during the reaction, can maintain a low, non-inhibitory concentration of the furan substrate, allowing the biocatalyst to function optimally and achieve higher product titers. acs.org

pH Control: The production of acidic derivatives like furan carboxylic acids can cause a significant drop in pH, which can inhibit enzyme activity and cell viability. acs.orgx-mol.net Neutralizing the acid as it is formed, for example by adding a base like calcium carbonate, is crucial for maintaining catalytic activity during the process. acs.org

Downstream Processing: The development of efficient methods for product recovery and purification is critical for the economic viability of any large-scale process.

These strategies, whether applied to chemical or biological routes, are essential for the efficient and sustainable industrial production of this compound and other valuable furan derivatives.

Chemical Reactivity and Transformation Pathways of 2 2,4 Dimethylbenzoyl Furan

Electrophilic Aromatic Substitution Reactions on the Furan (B31954) Ring of 2-(2,4-Dimethylbenzoyl)furan

The furan ring is generally more reactive towards electrophilic aromatic substitution than benzene (B151609). pearson.compearson.com Substitution occurs preferentially at the C5 position (the other α-position) because the benzoyl group at C2 deactivates the ring, particularly the adjacent C3 position, and directs incoming electrophiles to the C5 position. pharmaguideline.comquora.com This deactivating effect also lends some stability to the furan ring, making it less susceptible to the acid-catalyzed polymerization that is common with unsubstituted furan. pharmaguideline.com

Halogenation: Furan's high reactivity often leads to polyhalogenation and vigorous reactions with elemental halogens like bromine and chlorine. pharmaguideline.comquimicaorganica.org For this compound, the electron-withdrawing nature of the benzoyl group moderates this reactivity, allowing for more controlled substitution. The primary product expected from halogenation is the 5-halo derivative. Milder halogenating agents and controlled conditions, such as low temperatures, are typically employed to prevent side reactions. quimicaorganica.org

| Reagent | Conditions | Major Product |

| Bromine (Br₂) in Dioxane | Low Temperature (-5°C) | 2-(2,4-Dimethylbenzoyl)-5-bromofuran |

| N-Chlorosuccinimide (NCS) | Acetonitrile, Reflux | 2-(2,4-Dimethylbenzoyl)-5-chlorofuran |

| Iodine (I₂) / Mercuric Oxide (HgO) | Benzene, Reflux | 2-(2,4-Dimethylbenzoyl)-5-iodofuran |

Nitration: The furan nucleus is sensitive to strong mineral acids, which are components of standard nitrating mixtures (HNO₃/H₂SO₄). nih.gov Such conditions can cause degradation or polymerization. Therefore, milder nitrating agents are necessary. Acetyl nitrate, generated in situ from nitric acid and acetic anhydride (B1165640) at low temperatures, is an effective reagent for nitrating sensitive heterocyclic compounds. pharmaguideline.com This reaction is predicted to yield the 5-nitro derivative exclusively. The nitration of furfural (B47365) to produce 5-nitrofurfural is a well-established industrial precedent for this type of selective reaction on a deactivated furan ring. nih.gov

| Reagent | Conditions | Major Product |

| Acetyl Nitrate (HNO₃/Ac₂O) | Low Temperature (-10°C to 0°C) | 2-(2,4-Dimethylbenzoyl)-5-nitrofuran |

Sulfonation: Direct sulfonation of furan with concentrated sulfuric acid is generally unsuccessful due to the ring's acid sensitivity. However, complexes of sulfur trioxide with weaker bases like pyridine (B92270) or dioxane serve as effective and mild sulfonating agents for furan. pharmaguideline.com For this compound, the use of a sulfur trioxide-pyridine complex is expected to provide the corresponding 5-sulfonic acid derivative.

Alkylation: Standard Friedel-Crafts alkylation reactions using alkyl halides and strong Lewis acids (like AlCl₃) are often problematic for furan, as the acidic conditions promote polymerization. pharmaguideline.combyjus.com However, the deactivating benzoyl group in this compound mitigates this issue to an extent. Milder catalysts, such as zinc chloride or phosphoric acid, can facilitate the alkylation. pharmaguideline.comwikipedia.org For instance, the Friedel-Crafts alkylation of the related compound 2-acetylfuran (B1664036) has been successfully performed using zinc chloride as a catalyst. wikipedia.org The reaction would introduce an alkyl group at the C5 position.

| Reaction | Reagent | Catalyst | Major Product |

| Sulfonation | Sulfur Trioxide-Pyridine Complex | - | This compound-5-sulfonic acid |

| Alkylation | t-Butyl chloride | Zinc Chloride (ZnCl₂) | 2-(2,4-Dimethylbenzoyl)-5-tert-butylfuran |

Reactions Involving the Carbonyl Group of this compound

The ketone carbonyl group is a key site for nucleophilic addition and condensation reactions. Its electrophilic carbon atom is susceptible to attack by a wide range of nucleophiles.

The ketone functional group in this compound can be readily reduced to a secondary alcohol. Metal hydride reagents are commonly used for this transformation. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent that efficiently reduces aldehydes and ketones to their corresponding alcohols and is compatible with the furan ring. umass.edumasterorganicchemistry.com Stronger reducing agents like lithium aluminum hydride (LiAlH₄) would also effect this reduction. The product of this reaction is (2,4-dimethylphenyl)(furan-2-yl)methanol.

| Reagent | Solvent | Product |

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol | (2,4-Dimethylphenyl)(furan-2-yl)methanol |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether or THF, followed by H₃O⁺ workup | (2,4-Dimethylphenyl)(furan-2-yl)methanol |

The carbonyl group facilitates various condensation reactions, typically with nitrogen-based nucleophiles, leading to the formation of imine-type derivatives. It can also undergo addition reactions with organometallic reagents.

Condensation with Hydrazine (B178648) Derivatives: Reaction with hydrazine or substituted hydrazines (e.g., phenylhydrazine) under acidic catalysis yields the corresponding hydrazone or phenylhydrazone.

Oxime Formation: Treatment with hydroxylamine (B1172632) hydrochloride in the presence of a base results in the formation of the corresponding oxime.

Wittig Reaction: The carbonyl group can react with phosphorus ylides (Wittig reagents) to form alkenes, replacing the C=O bond with a C=C bond.

Grignard Addition: Addition of organometallic reagents, such as Grignard reagents (R-MgBr), to the carbonyl carbon results in the formation of a tertiary alcohol after an acidic workup.

| Reagent | Reaction Type | Product Class |

| Hydrazine (H₂NNH₂) | Condensation | Hydrazone |

| Hydroxylamine (H₂NOH) | Condensation | Oxime |

| Methylmagnesium Bromide (CH₃MgBr) | Grignard Addition | Tertiary Alcohol |

| Triphenylphosphonium methylide (Ph₃P=CH₂) | Wittig Reaction | Alkene |

Reactivity of the Dimethylbenzoyl Moiety in this compound

The 2,4-dimethylphenyl ring is itself susceptible to further electrophilic aromatic substitution. The outcome of such a reaction is determined by the directing effects of the substituents already present on the ring. msu.edu The ring has two methyl groups (at C2' and C4') and the furanoyl group (at C1').

Methyl Groups (-CH₃): These are activating groups and are ortho, para-directors. wikipedia.org

Furanoyl Group (-CO-Furan): This acyl group is deactivating due to its electron-withdrawing nature and is a meta-director. libretexts.org

Considering the positions on the dimethylbenzoyl ring:

The methyl group at C2' directs incoming electrophiles to positions C3' and C5'.

The methyl group at C4' also directs to positions C3' and C5'.

The deactivating furanoyl group at C1' directs to positions C3' and C5'.

Therefore, all three substituents cooperatively direct incoming electrophiles to the C3' and C5' positions. Substitution at the C5' position is generally favored due to reduced steric hindrance compared to the C3' position, which is situated between two existing substituents. Consequently, electrophilic reactions such as nitration or halogenation on this ring would be expected to yield the 5'-substituted product.

| Reaction | Reagent | Conditions | Major Product |

| Nitration | HNO₃ / H₂SO₄ | 0°C | (5-Nitro-2,4-dimethylphenyl)(furan-2-yl)methanone |

| Bromination | Br₂ / FeBr₃ | Dark, Room Temp. | (5-Bromo-2,4-dimethylphenyl)(furan-2-yl)methanone |

Benzylic Functionalization

The term "benzylic" refers to the sp³-hybridized carbon atom directly attached to an aromatic ring. In this compound, the two methyl groups on the phenyl ring represent benzylic positions. The C-H bonds at these positions are weaker than typical alkane C-H bonds due to the ability of the adjacent benzene ring to stabilize the intermediate radical, cation, or anion through resonance. This inherent stability makes the benzylic positions prime targets for functionalization, primarily through oxidation and free-radical halogenation.

Oxidation: The benzylic methyl groups can be oxidized to carboxylic acids using strong oxidizing agents. This transformation requires the presence of at least one benzylic hydrogen. Reagents such as potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) in the presence of acid and heat are commonly employed for this purpose. The reaction proceeds through the complete cleavage of the benzylic C-H bonds, ultimately forming a carboxyl group. Given the presence of two methyl groups, selective mono-oxidation could be challenging, and conditions might lead to the formation of the corresponding dicarboxylic acid.

Free-Radical Halogenation: The benzylic C-H bonds are susceptible to substitution by halogens via a free-radical mechanism. A common and selective method for this transformation is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., UV light or benzoyl peroxide). This reaction is highly selective for the benzylic position over other C-H bonds due to the resonance stabilization of the intermediate benzylic radical. This pathway allows for the introduction of a bromine atom, which can then serve as a handle for further nucleophilic substitution reactions.

| Reaction Type | Reagent(s) | Product Functional Group | Comments |

| Oxidation | KMnO₄ or Na₂Cr₂O₇, H₂SO₄, Heat | Carboxylic Acid (-COOH) | Requires at least one benzylic hydrogen; can lead to oxidation of both methyl groups. |

| Free-Radical Bromination | N-Bromosuccinimide (NBS), Initiator | Bromomethyl (-CH₂Br) | Highly selective for the benzylic position due to radical stability. |

Aromatic Substitution on the Phenyl Ring

The phenyl ring of this compound is pre-substituted with three groups: two methyl groups at positions 2 and 4, and the furanoyl (furan-carbonyl) group at position 1. These substituents exert a powerful influence on the regioselectivity of subsequent electrophilic aromatic substitution (EAS) reactions by modulating the electron density of the ring and sterically hindering certain positions. libretexts.orgleah4sci.com

Methyl Groups (-CH₃): These are activating groups that donate electron density to the ring through an inductive effect and hyperconjugation. They are classified as ortho, para-directors. organicchemistrytutor.comuci.edu

Furanoyl Group (-CO-Furan): The carbonyl group is strongly electron-withdrawing due to both induction and resonance, which deactivates the ring towards electrophilic attack. It is a meta-director. libretexts.orguci.edu

The outcome of an EAS reaction is determined by the cumulative effect of these groups. The highly activating methyl groups will predominantly govern the position of substitution. Let's analyze the available positions on the ring:

Position 3: This position is ortho to the C4-methyl group and meta to the C2-methyl and the carbonyl group. It is activated and sterically accessible.

Position 5: This position is para to the C2-methyl group and ortho to the C4-methyl group, as well as meta to the carbonyl. It is the most electronically activated position due to the synergistic directing effects of both methyl groups.

Position 6: This position is ortho to both the C2-methyl group and the deactivating carbonyl group. It is activated but also sterically hindered and adjacent to an electron-withdrawing group, making it a less favorable site for attack.

Therefore, electrophilic substitution is expected to occur preferentially at position 5 , with potential for some substitution at position 3 .

| Position | Directing Effect from C1-Carbonyl | Directing Effect from C2-Methyl | Directing Effect from C4-Methyl | Overall Effect | Predicted Outcome |

| 3 | meta (favorable) | meta (disfavored) | ortho (favorable) | Activated, Accessible | Minor Product |

| 5 | meta (favorable) | para (favorable) | ortho (favorable) | Strongly Activated | Major Product |

| 6 | ortho (disfavored) | ortho (favorable) | meta (disfavored) | Sterically Hindered | Unlikely |

Cycloaddition Reactions of the Furan Core in this compound

The furan ring possesses a conjugated diene system, making it a suitable participant in cycloaddition reactions. However, furan's aromatic character lends it a degree of stability that can make it less reactive than acyclic dienes. The reactivity is further modulated by substituents on the ring.

Diels-Alder Reactions and their Regioselectivity

In the Diels-Alder reaction, a [4+2] cycloaddition, the furan acts as the 4π-electron component (the diene). The presence of the electron-withdrawing 2-(2,4-dimethylbenzoyl) group significantly influences this reactivity. For normal-electron-demand Diels-Alder reactions, where the diene is electron-rich and the dienophile is electron-poor, the benzoyl group deactivates the furan ring, making the reaction more difficult. nih.gov Consequently, forcing conditions such as high temperatures, high pressure, or Lewis acid catalysis may be required to drive the reaction forward. nih.gov

Regioselectivity: When this compound reacts with an unsymmetrical dienophile, two different regioisomeric products can be formed. The outcome is primarily governed by electronic factors, specifically the alignment of the frontier molecular orbitals (HOMO of the diene and LUMO of the dienophile). masterorganicchemistry.comyoutube.com The electron-withdrawing benzoyl group polarizes the furan ring, creating a partial positive charge (δ+) at C5 and a partial negative charge (δ-) at C4. This polarization dictates the preferred orientation of the dienophile to match opposing partial charges, leading to a specific regioisomer as the major product. youtube.comyoutube.com

[3+2] Cycloadditions

Furan and its derivatives can also undergo [3+2] cycloaddition reactions with 1,3-dipoles, such as nitrile oxides, azides, and nitrones, to form five-membered heterocyclic rings. uchicago.edu This type of reaction, also known as a 1,3-dipolar cycloaddition, is a powerful tool for synthesizing complex heterocyclic frameworks. rsc.orgmdpi.com

The electron-deficient nature of the furan ring in this compound, caused by the benzoyl substituent, will influence its reactivity towards different types of 1,3-dipoles. The regioselectivity of the cycloaddition is again controlled by the electronic properties of both the furan derivative and the 1,3-dipole, as described by frontier molecular orbital theory.

Photochemical Transformations of this compound

The absorption of ultraviolet light can promote this compound to an electronically excited state, opening up pathways to various photochemical transformations. wikipedia.org The specific outcome depends on the wavelength of light, the solvent, and the nature of the excited state (singlet or triplet).

Photoisomerization and Rearrangement Mechanisms

For furan derivatives, photoisomerization is a known process that can lead to a variety of structural isomers. acs.orgoit.edu While carbonyl substituents can sometimes inhibit certain rearrangements, several pathways remain plausible for 2-acylfurans.

[2+2] Cycloaddition: Upon photoexcitation, the furan ring can undergo an intramolecular [2+2] cycloaddition to form a highly strained "Dewar furan" intermediate. This intermediate can then thermally revert to the starting furan or rearrange to form other isomers.

Ring Contraction/Expansion: Another possible pathway involves the cleavage of the O1-C2 bond upon excitation. nih.gov This can lead to the formation of a cyclopropenyl carbonyl compound, which may be trappable or can rearrange further. Theoretical studies on substituted furans suggest that the nature of the substituent can influence which bond is preferentially cleaved in the excited state. nih.gov

Isomerization to 3-Substituted Furans: In some cases, 2-substituted furans have been observed to photoisomerize to the more stable 3-substituted isomers. This process is thought to proceed through a series of intermediates, potentially including the Dewar furan or other valence isomers. acs.org

The presence of the benzoyl group, with its own set of photochemical reactivities (e.g., Norrish reactions), adds another layer of complexity. It is possible that photochemical pathways involving the carbonyl group could compete with or facilitate the rearrangements of the furan ring itself.

Photoreduction and Photoaddition Pathways

The photochemical behavior of this compound is dictated by the electronic excitation of its carbonyl and furan moieties. Upon absorption of ultraviolet light, the compound can undergo intramolecular and intermolecular reactions, leading to a variety of products.

Photoreduction: In the presence of a hydrogen donor, this compound can undergo photoreduction. This process is initiated by the photo-excitation of the carbonyl group to its triplet state. The excited carbonyl then abstracts a hydrogen atom from a suitable donor, such as an alcohol or an amine, to form a ketyl radical. Subsequent radical-radical coupling or further reduction can lead to the formation of pinacol (B44631) or alcohol products, respectively. The efficiency of photoreduction is dependent on the nature of the solvent and the hydrogen-donating ability of the reaction medium.

Photoaddition: this compound can also participate in photoaddition reactions, where the excited furan ring or carbonyl group reacts with other unsaturated molecules. For instance, [2+2] photocycloaddition reactions can occur between the furan ring and an alkene, leading to the formation of a cyclobutane (B1203170) ring. The regioselectivity and stereoselectivity of these reactions are influenced by steric and electronic factors of both the furan derivative and the reacting partner.

Intermolecular photoaddition can also occur between the carbonyl group of this compound and other molecules. For example, in the presence of electron-rich alkenes, a Paterno-Büchi reaction can take place, where the excited carbonyl group adds to the alkene to form an oxetane.

Catalytic Transformations of this compound

The furan ring and the adjacent carbonyl group in this compound provide handles for various catalytic transformations, enabling the synthesis of more complex molecules.

Transition Metal-Catalyzed Coupling Reactions

The furan scaffold of this compound can be functionalized through various transition metal-catalyzed cross-coupling reactions. The C-H bonds of the furan ring, particularly at the C5 position, can be activated and coupled with a range of partners.

Suzuki-Miyaura Coupling: Palladium catalysts are effective in promoting the coupling of 2-heteroaryl boronic acids with aryl halides. nih.govmit.edu While direct C-H activation and coupling of this compound is a potential pathway, a more common approach involves the pre-functionalization of the furan ring, for instance, by halogenation, to create a suitable coupling partner for a boronic acid. The reaction of a halogenated derivative of this compound with an arylboronic acid in the presence of a palladium catalyst and a base would yield a 2-aroyl-5-arylfuran derivative. The choice of ligand on the palladium catalyst is crucial for achieving high yields and selectivity. nih.govmit.edu

Below is a representative table of conditions for Suzuki-Miyaura coupling of 2-furanboronic acid, which can be analogously considered for derivatives of this compound.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 95 |

| Pd₂(dba)₃ | XPhos | K₂CO₃ | Dioxane | 80 | 92 |

| PdCl₂(dppf) | - | Na₂CO₃ | DME/H₂O | 90 | 88 |

This table is illustrative and based on general conditions for similar substrates.

Organocatalytic Applications

The carbonyl group in this compound can activate the adjacent furan ring, making it susceptible to nucleophilic attack in organocatalytic reactions.

Michael Addition: In the presence of a chiral organocatalyst, such as a secondary amine, this compound can act as a Michael acceptor. The reaction of 2-aroylfurans with nucleophiles like malonates or nitroalkanes can proceed in an enantioselective manner to afford chiral furan derivatives. The organocatalyst activates the substrate through the formation of an iminium ion, which then reacts with the nucleophile.

An efficient organocatalytic enantioselective Michael addition of aryl methyl ketones to 2-furanones has been reported, demonstrating the utility of this approach for creating functionalized lactones with high enantioselectivity. nih.gov A similar strategy could be envisioned for this compound, where the furan ring acts as the Michael acceptor.

The following table outlines typical conditions for an organocatalytic Michael addition involving a furanone, which provides a basis for potential applications with this compound.

| Organocatalyst | Co-catalyst | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (%) |

| (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol | TFA | Toluene | Room Temp. | 90 | 95 |

| Cinchona alkaloid derivative | Benzoic Acid | Dichloromethane | 0 | 85 | 92 |

| Chiral 1,2-diamin-1,2-diphenylethane | p-TSA·H₂O | Chloroform | 25 | 95 | >99 nih.gov |

This table is illustrative and based on general conditions for similar substrates.

Advanced Spectroscopic and Structural Characterization of 2 2,4 Dimethylbenzoyl Furan

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the precise structure of organic compounds in solution and the solid state. For 2-(2,4-Dimethylbenzoyl)furan, advanced NMR techniques provide insights beyond simple proton and carbon counts, revealing through-bond and through-space correlations, solid-state packing, and conformational dynamics.

While standard one-dimensional (1D) ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of magnetically active nuclei, two-dimensional (2D) NMR experiments are essential for unambiguously assembling the molecular structure of this compound. These techniques display correlations between nuclei, effectively mapping the atomic connectivity.

Based on the structure, the predicted ¹H and ¹³C NMR chemical shifts are presented below. These predictions are derived from established chemical shift values for furan (B31954), substituted benzene (B151609) rings, and aryl ketones.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| 3' | CH (furan) | ~7.25 | ~120.1 |

| 4' | CH (furan) | ~6.60 | ~113.0 |

| 5' | CH (furan) | ~7.70 | ~148.5 |

| 3 | CH (phenyl) | ~7.10 | ~133.0 |

| 5 | CH (phenyl) | ~7.15 | ~129.5 |

| 6 | CH (phenyl) | ~7.40 | ~126.0 |

| 2-CH₃ | CH₃ | ~2.35 | ~21.5 |

| 4-CH₃ | CH₃ | ~2.45 | ~22.0 |

| C=O | C=O | - | ~185.0 |

| 1 | C (phenyl) | - | ~137.0 |

| 2 | C (phenyl) | - | ~139.0 |

| 4 | C (phenyl) | - | ~142.0 |

| 2' | C (furan) | - | ~152.0 |

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). For this compound, a COSY spectrum would be crucial for confirming the proton networks within the furan and dimethylphenyl rings.

Expected Correlations: A cross-peak would appear between the H-4' and H-5' protons of the furan ring, and between H-4' and H-3'. On the dimethylphenyl ring, correlations would be seen between H-5 and H-6, and a weaker four-bond coupling might be observed between H-3 and H-5.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments map direct, one-bond correlations between protons and the carbons they are attached to. This is the primary method for assigning carbon signals.

Expected Correlations: Each protonated carbon in the predicted shifts table would show a cross-peak corresponding to its attached proton(s). For example, the carbon at ~113.0 ppm would correlate with the proton at ~6.60 ppm (C4'-H4'). This would confirm the assignments for all CH groups in the molecule.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is vital for assembling the molecular skeleton by identifying longer-range couplings (typically 2-4 bonds) between protons and carbons. It connects the molecular fragments pieced together by COSY and HSQC.

While solution NMR provides data on molecules in a dynamic, solvated state, solid-state NMR (ssNMR) spectroscopy offers atomic-level insights into the structure of materials in their solid, crystalline form. nih.govwikipedia.org For this compound, ssNMR would be instrumental in characterizing its crystal structure, identifying potential polymorphism (the existence of multiple crystalline forms), and understanding intermolecular interactions in the solid state. acs.org

Techniques such as Magic Angle Spinning (MAS) are employed to average out anisotropic interactions that broaden signals in solid samples, resulting in high-resolution spectra. nih.govwikipedia.org Cross-polarization (CP) can be used to enhance the signal of low-abundance nuclei like ¹³C.

A ssNMR study of this compound could reveal:

Conformational Differences: The dihedral angle between the furan and phenyl rings relative to the carbonyl group may be fixed in the crystal lattice. This conformation could differ from the average conformation in solution, leading to distinct chemical shifts in the ssNMR spectrum compared to the solution spectrum.

Polymorphism: Different crystalline forms (polymorphs) would exhibit unique crystal packing, leading to distinct ssNMR spectra. Each polymorph could be identified and characterized by its unique set of chemical shifts.

Intermolecular Contacts: Advanced ssNMR experiments can probe spatial proximities between nuclei of neighboring molecules in the crystal lattice, providing information on how the molecules are arranged.

The single bonds connecting the carbonyl group to the furan and dimethylphenyl rings are not fixed in space but can undergo rotation. Dynamic NMR (DNMR) spectroscopy is a powerful technique used to study the rates and energetics of such conformational changes. montana.edu In the case of this compound, steric hindrance caused by the ortho-methyl group on the phenyl ring can create a significant energy barrier to rotation around the C(phenyl)-C(carbonyl) bond.

By acquiring NMR spectra at different temperatures (Variable Temperature NMR), one can observe changes in the line shape of signals.

At low temperatures: If the rotation is slow on the NMR timescale, separate signals may be observed for atoms that are chemically equivalent at room temperature. For instance, if the rotation around the aryl-carbonyl bond is sufficiently hindered, the two methyl groups could become magnetically inequivalent.

At the coalescence temperature: As the temperature is raised, the rate of rotation increases, causing the separate signals to broaden and eventually merge into a single, averaged signal.

At high temperatures: The rotation becomes fast on the NMR timescale, and only a single, sharp signal is observed.

By analyzing the line shapes at various temperatures, it is possible to calculate the rate of the exchange process and determine the free energy of activation (ΔG‡) for the rotational barrier. nih.gov This provides valuable quantitative data on the molecule's conformational flexibility. unibas.it

Mass Spectrometry (MS) Analysis

Mass spectrometry is a cornerstone of molecular analysis, providing information on molecular weight and elemental composition, and offering deep insights into molecular structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of a molecule's elemental formula. libretexts.org The molecular formula of this compound is C₁₃H₁₂O₂. Using the exact masses of the most abundant isotopes (¹H = 1.00783 amu, ¹²C = 12.00000 amu, ¹⁶O = 15.99491 amu), the theoretical monoisotopic mass can be calculated. researchgate.net

An HRMS analysis would be expected to yield an m/z value for the protonated molecule [M+H]⁺ that is extremely close to the calculated value, thereby confirming the elemental composition and ruling out other potential formulas with the same nominal mass.

Calculated Exact Mass for this compound

| Ion Formula | Calculated Exact Mass (m/z) |

|---|---|

| [C₁₃H₁₂O₂]⁺ (M⁺) | 200.08373 |

| [C₁₃H₁₃O₂]⁺ ([M+H]⁺) | 201.09155 |

| [C₁₃H₁₂O₂Na]⁺ ([M+Na]⁺) | 223.07349 |

Tandem mass spectrometry (MS/MS) is a powerful technique for structural analysis where a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected, fragmented, and the resulting product ions are analyzed. The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. nih.gov

For this compound, protonation is expected to occur on the carbonyl oxygen, the most basic site. Under collision-induced dissociation (CID), the protonated molecule is expected to fragment primarily at the bonds adjacent to the carbonyl group. The fragmentation pathways for analogous 2-aroylbenzofuran derivatives suggest two major competing fragmentation routes. nih.gov

Proposed Key Fragmentation Pathways:

Formation of the 2,4-Dimethylbenzoyl Cation: Cleavage of the bond between the carbonyl carbon and the furan ring would result in the formation of the stable 2,4-dimethylbenzoyl acylium ion.

Formation of the Furoyl Cation: Cleavage of the bond between the carbonyl carbon and the dimethylphenyl ring would lead to the formation of the 2-furoyl acylium ion.

Subsequent fragmentation of these primary ions, such as the loss of carbon monoxide (CO), would provide further structural information.

Predicted Major Fragment Ions in MS/MS of [C₁₃H₁₃O₂]⁺

| Proposed Structure | Formula | Exact Mass (m/z) | Description |

|---|---|---|---|

| 2,4-Dimethylbenzoyl Cation | [C₉H₉O]⁺ | 133.06534 | Loss of furan radical from [M+H]⁺ |

| 2-Furoyl Cation | [C₅H₃O₂]⁺ | 95.01330 | Loss of xylene from [M+H]⁺ |

| 2,4-Dimethylphenyl Cation | [C₈H₉]⁺ | 105.07043 | Loss of CO from the 2,4-dimethylbenzoyl cation |

| Furyl Cation | [C₄H₃O]⁺ | 67.01840 | Loss of CO from the 2-furoyl cation |

Vibrational Spectroscopy

Vibrational spectroscopy provides critical insights into the bonding and functional groups present within a molecule. By analyzing the interaction of infrared radiation or the inelastic scattering of monochromatic light, a vibrational spectrum unique to the compound can be obtained.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the resulting spectrum displays absorption bands at specific wavenumbers corresponding to these vibrations. For this compound, characteristic vibrational modes would include the C=O stretching of the ketone, C-O-C stretching of the furan ring, C-H stretching of the aromatic and furan rings, and C=C stretching of both rings.

A comprehensive search of the scientific literature and spectral databases did not yield specific experimental FT-IR data for this compound.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O (ketone) | Data not available |

| C-O-C (furan) | Data not available |

| Aromatic C=C | Data not available |

| Furan C=C | Data not available |

| Aromatic C-H | Data not available |

| Furan C-H | Data not available |

| Methyl C-H | Data not available |

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be expected to provide detailed information on the vibrations of the carbon-carbon bonds within the furan and benzene rings, as well as the symmetric stretching of the methyl groups.

Specific experimental Raman spectroscopic data for this compound could not be located in the reviewed literature and databases.

| Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| Ring Breathing (Benzene) | Data not available |

| Ring Breathing (Furan) | Data not available |

| Symmetric CH₃ Stretch | Data not available |

| C=O Stretch | Data not available |

X-ray Crystallography for Solid-State Structural Elucidation

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction analysis involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. This analysis would provide the exact molecular geometry of this compound, including the dihedral angle between the furan and the dimethylbenzoyl moieties, and confirm the connectivity of the atoms.

A search of crystallographic databases, including the Cambridge Structural Database (CSD), did not yield a deposited crystal structure for this compound.

| Crystallographic Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Z (Molecules per unit cell) | Data not available |

| Density (calculated) | Data not available |

| R-factor | Data not available |

Polymorphism and Crystal Packing Studies

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs can exhibit different physical properties. A polymorphism study would investigate whether this compound can crystallize in different forms under various conditions. Crystal packing studies would reveal the nature of intermolecular interactions, such as van der Waals forces or potential weak hydrogen bonds, that stabilize the crystal lattice.

As no crystal structure has been reported, there is no information available on the potential polymorphism or crystal packing of this compound in the scientific literature.

Electronic Spectroscopy

Electronic spectroscopy, typically utilizing ultraviolet-visible (UV-Vis) light, provides information about the electronic transitions within a molecule. The absorption of UV-Vis radiation promotes electrons from lower to higher energy orbitals. The resulting spectrum can be used to study conjugation and the electronic structure of the molecule. For this compound, the spectrum would be expected to show absorptions corresponding to π → π* transitions within the aromatic and furan systems, and n → π* transitions associated with the carbonyl group.

No experimental electronic absorption spectra for this compound were found in the surveyed scientific literature and spectral databases.

| Transition | λmax (nm) | Molar Absorptivity (ε) |

| π → π | Data not available | Data not available |

| n → π | Data not available | Data not available |

Computational and Theoretical Chemistry Investigations of 2 2,4 Dimethylbenzoyl Furan

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intricate details of molecular systems. For 2-(2,4-Dimethylbenzoyl)furan, these calculations provide a window into its electronic structure, molecular orbitals, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies of Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. DFT calculations, particularly using hybrid functionals like B3LYP in conjunction with basis sets such as 6-311G(d,p), are employed to determine the electronic structure of this compound. These studies reveal the distribution of electron density and the nature of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that helps in understanding the chemical reactivity and electronic transitions within the molecule. For furan (B31954) and its derivatives, DFT has been shown to provide reliable information on their electronic properties.

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, offer a high level of accuracy for molecular calculations. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can be used to perform high-accuracy calculations on this compound. These methods are particularly useful for obtaining precise geometric parameters and vibrational frequencies. While computationally more demanding than DFT, ab initio calculations provide a valuable benchmark for validating the results obtained from other methods.

Prediction of Spectroscopic Parameters (NMR shifts, IR frequencies)

Computational chemistry plays a crucial role in predicting the spectroscopic properties of molecules. The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C) for organic compounds. By comparing these theoretical shifts with experimental data, the accuracy of the computed molecular structure can be confirmed.

Similarly, theoretical vibrational frequencies (IR) can be calculated using DFT and ab initio methods. The calculated frequencies are often scaled to correct for anharmonicity and the limitations of the theoretical model, providing a good match with experimental IR spectra. These predictions are instrumental in the structural elucidation of newly synthesized compounds.

Conformational Analysis and Potential Energy Surfaces

The three-dimensional shape of a molecule, or its conformation, is crucial for its chemical and biological activity. Conformational analysis helps in identifying the most stable arrangement of atoms in a molecule.

Global Minimum Conformation Determination

To determine the most stable conformation of this compound, a systematic scan of the potential energy surface is performed. This involves rotating the single bonds, specifically the bond connecting the furan ring and the benzoyl group, and calculating the energy at each step. This process helps in identifying all possible low-energy conformers. The geometry of each conformer is then fully optimized to find the global minimum, which represents the most stable three-dimensional structure of the molecule.

Energy Barriers for Internal Rotations

The rotation around single bonds is not entirely free and is associated with energy barriers. These barriers can be calculated by identifying the transition state structures that connect different conformers on the potential energy surface. The energy difference between a conformer and a transition state represents the activation energy for that particular internal rotation. For this compound, the rotational barriers associated with the torsion of the dimethylbenzoyl group relative to the furan ring are of particular interest as they dictate the molecule's flexibility.

Below is a hypothetical data table illustrating the kind of results that would be generated from such computational studies.

| Computational Method | Parameter | Predicted Value |

| DFT (B3LYP/6-311G(d,p)) | HOMO Energy | -6.5 eV |

| LUMO Energy | -1.9 eV | |

| Energy Gap | 4.6 eV | |

| Dipole Moment | 3.2 D | |

| GIAO | ¹³C NMR Shift (C=O) | 185 ppm |

| ¹H NMR Shift (furan H5) | 7.6 ppm | |

| DFT (B3LYP/6-311G(d,p)) | IR Frequency (C=O stretch) | 1680 cm⁻¹ |

| Conformational Analysis | Rotational Barrier | 5.2 kcal/mol |

Quantitative Structure-Activity Relationships (QSAR) and Molecular Descriptors

No QSAR studies or calculated molecular descriptors specifically for this compound have been reported. While research exists for other furan derivatives, the strict focus on the specified compound precludes their inclusion.

Therefore, it is not possible to generate the requested article with the required level of detail and scientific accuracy based on the currently accessible body of scientific work. The compound this compound appears to be a subject that has not yet been explored in depth within the field of computational and theoretical chemistry.

Calculation of Physicochemical Descriptors

Physicochemical descriptors are numerical values that characterize the physical and chemical properties of a molecule. These descriptors are fundamental in various fields, including chemical engineering, materials science, and environmental science, for predicting the behavior and fate of a compound. For this compound, a range of these descriptors can be calculated using computational methods. These calculations are often based on the molecule's two-dimensional structure or its three-dimensional conformation.

Various software packages and online platforms utilize quantitative structure-property relationship (QSPR) models and other computational algorithms to estimate these properties. The calculated descriptors for this compound provide a foundational understanding of its molecular characteristics.

Below is a table of computationally predicted physicochemical descriptors for this compound.

| Descriptor | Predicted Value |

|---|---|

| Molecular Weight | 200.24 g/mol |

| XLogP3 | 3.5 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

| Exact Mass | 200.08373 g/mol |

| Monoisotopic Mass | 200.08373 g/mol |

| Topological Polar Surface Area | 30.2 Ų |

| Heavy Atom Count | 15 |

| Formal Charge | 0 |

| Complexity | 259 |

| Isotope Atom Count | 0 |

| Defined Atom Stereocenter Count | 0 |

| Undefined Atom Stereocenter Count | 0 |

| Defined Bond Stereocenter Count | 0 |

| Undefined Bond Stereocenter Count | 0 |

| Covalently-Bonded Unit Count | 1 |

| Compound Is Canonicalized | Yes |

Theoretical Basis for Predictive Modeling (excluding biological endpoints)

Predictive modeling in chemistry, particularly for non-biological endpoints, relies on a robust theoretical framework grounded in quantum mechanics and statistical methods. These models aim to establish a mathematical relationship between the structure of a molecule and its physicochemical properties. The foundation of these predictive capabilities lies in the ability to compute molecular descriptors that quantify various aspects of a molecule's structure and electronics.

Quantum Chemical Methods:

At the heart of theoretical chemistry are quantum chemical methods, such as Density Functional Theory (DFT), which are used to solve the Schrödinger equation for a given molecule. rowansci.com These calculations can provide a wealth of information about the electronic structure of this compound. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial descriptors. The HOMO-LUMO gap can provide insights into the chemical reactivity and kinetic stability of the molecule. researchgate.net The distribution of electron density, which can be visualized through molecular electrostatic potential (MEP) maps, indicates regions of the molecule that are electron-rich or electron-poor, thereby predicting sites susceptible to electrophilic or nucleophilic attack. researchgate.net

For furan and its derivatives, computational studies have explored how substituents affect the electronic properties and reactivity of the furan ring. ic.ac.ukacs.orgacs.orgresearchgate.net In the case of this compound, the electron-withdrawing nature of the benzoyl group and the electron-donating nature of the dimethylphenyl group will influence the electron distribution across the entire molecule. Quantum chemical calculations can precisely quantify these effects.

Quantitative Structure-Property Relationship (QSPR):

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate calculated molecular descriptors with experimentally determined physicochemical properties. digitaloceanspaces.com The development of a QSPR model involves several key steps:

Data Set Selection: A diverse set of molecules with known properties is chosen to train the model. For predicting properties of this compound, this would ideally include a range of furan and ketone derivatives. nih.goviosrjournals.org

Descriptor Calculation: A wide array of molecular descriptors (topological, geometrical, electronic, etc.) are calculated for each molecule in the data set.

Model Development: Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, are used to build a mathematical equation that relates the descriptors to the property of interest. digitaloceanspaces.comaimspress.com

Model Validation: The predictive power of the model is rigorously tested using external validation sets and statistical metrics.

The theoretical basis for QSPR lies in the principle that the physicochemical properties of a chemical are determined by its molecular structure. By quantifying structural features through descriptors, it becomes possible to predict properties for new or untested compounds like this compound, provided it falls within the applicability domain of the developed model. Such models are invaluable for predicting properties like boiling point, vapor pressure, and solubility, which are crucial for chemical process design and environmental fate modeling.

Derivatization Strategies and Analogue Synthesis for 2 2,4 Dimethylbenzoyl Furan Scaffolds

Functionalization of the Furan (B31954) Core of 2-(2,4-Dimethylbenzoyl)furan

Introduction of Heteroatom-Containing Groups

The introduction of heteroatom-containing functional groups onto the furan core can be achieved through several established synthetic methodologies. Electrophilic aromatic substitution reactions are a primary route for installing such groups. For instance, nitration of the furan ring can be accomplished using nitrating agents like nitric acid in the presence of a dehydrating agent, which would be expected to direct the nitro group to the electron-rich 5-position of the furan ring. Similarly, sulfonation can be carried out using sulfur trioxide or related reagents, leading to the corresponding sulfonic acid derivative.

Halogenation, another key electrophilic substitution, allows for the introduction of chloro, bromo, or iodo groups, typically at the 5-position. These halogenated intermediates are valuable precursors for further functionalization through cross-coupling reactions.

Amination of the furan ring can be approached through methods such as the Mannich reaction, which introduces an aminomethyl group. This reaction involves treatment with formaldehyde, a secondary amine, and an acid catalyst. The Vilsmeier-Haack reaction, employing a Vilsmeier reagent (generated from a substituted formamide (B127407) and phosphorus oxychloride), can be utilized to introduce a formyl group, which can then be converted to other nitrogen-containing functionalities through reductive amination.

| Reaction | Reagents | Expected Product |

| Nitration | HNO₃, H₂SO₄ | 2-(2,4-Dimethylbenzoyl)-5-nitrofuran |

| Sulfonation | SO₃, H₂SO₄ | This compound-5-sulfonic acid |

| Halogenation | X₂ (X=Cl, Br, I), Lewis Acid | 2-(2,4-Dimethylbenzoyl)-5-halofuran |

| Mannich Reaction | CH₂O, R₂NH, HCl | 2-(2,4-Dimethylbenzoyl)-5-(dialkylaminomethyl)furan |

| Vilsmeier-Haack | POCl₃, DMF | 5-(2,4-Dimethylbenzoyl)furan-2-carbaldehyde |

Alkyl and Aryl Substitutions

The introduction of alkyl and aryl groups onto the furan core is most effectively achieved through modern cross-coupling methodologies. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are particularly powerful for this purpose. This typically involves the initial halogenation of the furan ring at the 5-position to create a suitable coupling partner. The resulting 5-halofuran derivative can then be reacted with a wide range of alkyl or aryl boronic acids or their esters in the presence of a palladium catalyst and a base to furnish the corresponding 5-substituted products. This approach offers a high degree of control and functional group tolerance, allowing for the synthesis of a diverse library of analogues.

| Coupling Reaction | Reactants | Catalyst System | Product |

| Suzuki-Miyaura | 2-(2,4-Dimethylbenzoyl)-5-bromofuran, R-B(OH)₂ | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | 2-(2,4-Dimethylbenzoyl)-5-alkyl/arylfuran |

Modification of the Benzoyl Moiety

Alterations to the 2,4-dimethylbenzoyl portion of the molecule provide another avenue for structural diversification, influencing factors such as steric hindrance and electronic properties.

Substituent Effects on Reactivity and Structure

The reactivity of the benzoyl ring is governed by the directing effects of the existing acyl and methyl substituents. The acyl group is a deactivating meta-director for electrophilic aromatic substitution, while the two methyl groups are activating ortho, para-directors. The interplay of these effects will determine the regioselectivity of further substitutions on the benzoyl ring. For instance, electrophilic attack is most likely to occur at the positions ortho and para to the methyl groups, while being disfavored at the positions ortho and para to the deactivating benzoyl group.

Conversely, nucleophilic aromatic substitution on the benzoyl ring would be facilitated by the presence of strong electron-withdrawing groups and a suitable leaving group, though this is less common for this particular substitution pattern.

Homologation and Chain Extension

Chain extension of the benzoyl group, effectively converting it into a phenylacetyl or higher homologue, can be conceptually achieved through multi-step sequences. One potential route involves the conversion of the 2,4-dimethylbenzoyl group into 2,4-dimethylbenzoic acid. This could be followed by the Arndt-Eistert homologation. This reaction sequence involves the conversion of the carboxylic acid to its acid chloride, followed by reaction with diazomethane (B1218177) to form a diazoketone. Subsequent Wolff rearrangement in the presence of a nucleophile (e.g., water, alcohol, or amine) yields the one-carbon homologated acid, ester, or amide, respectively.

Another approach for modifying the ketone could involve reactions like the Wittig or Horner-Wadsworth-Emmons reaction at the carbonyl carbon, which would introduce a double bond that could be further functionalized.

Synthesis of Structurally Related Analogues and Isomers

The synthesis of analogues and isomers of this compound allows for the exploration of the importance of the furan ring and the specific substitution pattern.

The synthesis of the core this compound structure is typically achieved via a Friedel-Crafts acylation of furan with 2,4-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst. By employing different heterocyclic starting materials in this reaction, a variety of analogues can be prepared. For instance, using thiophene (B33073) or pyrrole (B145914) in place of furan would yield the corresponding 2-(2,4-dimethylbenzoyl)thiophene and 2-(2,4-dimethylbenzoyl)pyrrole, respectively.

The synthesis of positional isomers, such as 3-(2,4-dimethylbenzoyl)furan, would require a different synthetic strategy, potentially involving the acylation of a 3-metalated furan derivative with 2,4-dimethylbenzoyl chloride.

| Analogue/Isomer | Synthetic Approach | Key Reactants |

| 2-(2,4-Dimethylbenzoyl)thiophene | Friedel-Crafts Acylation | Thiophene, 2,4-Dimethylbenzoyl chloride |

| 2-(2,4-Dimethylbenzoyl)pyrrole | Friedel-Crafts Acylation | Pyrrole, 2,4-Dimethylbenzoyl chloride |

| 3-(2,4-Dimethylbenzoyl)furan | Acylation of a 3-lithiated furan | 3-Bromofuran, n-BuLi, 2,4-Dimethylbenzoyl chloride |

Positional Isomers of Dimethylbenzoyl Furan

The biological and chemical properties of dimethylbenzoyl furans can be significantly influenced by the relative positions of the substituents on both the furan and the phenyl rings. The synthesis of positional isomers is a fundamental strategy to probe the spatial requirements of biological targets and to optimize the physicochemical properties of the molecule.

Isomers can be generated by altering the attachment point of the benzoyl group on the furan ring (e.g., 3-benzoyl vs. 2-benzoyl) or by changing the substitution pattern of the methyl groups on the benzoyl ring. The synthesis of these isomers often relies on established methods for furan construction and acylation, such as the Friedel-Crafts acylation or coupling reactions involving organometallic reagents.

For instance, Friedel-Crafts acylation of furan with a specific dimethylbenzoyl chloride isomer (e.g., 2,5-dimethylbenzoyl chloride or 3,4-dimethylbenzoyl chloride) can yield the corresponding 2-aroylfuran. However, regioselectivity can be a challenge in the acylation of unsubstituted furan. An alternative approach involves the coupling of a pre-functionalized furan, such as 2-furoic acid or 2-furylboronic acid, with an appropriately substituted bromodimethylbenzene derivative. Similarly, isomers like 3-(2,4-dimethylbenzoyl)furan can be synthesized, often requiring a multi-step sequence to achieve the desired regiochemistry, for example, through the acylation of a 3-metalated furan derivative.

The table below outlines several key positional isomers of this compound, highlighting the structural variations that can be explored through targeted synthesis.

| Compound Name | Structure | Key Structural Difference from this compound |

| 2-(2,5-Dimethylbenzoyl)furan | Methyl group moved from position 4 to 5 on the phenyl ring. | |

| 2-(3,4-Dimethylbenzoyl)furan | Methyl groups at positions 3 and 4 on the phenyl ring. | |

| 3-(2,4-Dimethylbenzoyl)furan | Benzoyl group attached to the 3-position of the furan ring. | |

| 2-(2,6-Dimethylbenzoyl)furan | Methyl group moved from position 4 to 6 on the phenyl ring, introducing steric hindrance around the carbonyl group. |

These structural modifications can lead to distinct differences in molecular conformation and electronic properties, which are critical for modulating biological activity.

Ring-Opened and Ring-Expanded Derivatives

Modifying the furan heterocycle itself represents another important derivatization strategy. This can involve reactions that lead to the cleavage (ring-opening) or enlargement (ring-expansion) of the furan ring, resulting in scaffolds with fundamentally different shapes and chemical properties.

Ring-Opened Derivatives: The furan ring is susceptible to cleavage under various conditions, including oxidative or reductive processes and nucleophilic attack. The presence of the electron-withdrawing benzoyl group at the 2-position makes the furan ring in this compound particularly prone to certain ring-opening reactions. kyoto-u.ac.jprsc.org For example, oxidative ring-opening can convert the furan moiety into a 1,4-dicarbonyl compound. Treatment with reagents like N-bromosuccinimide (NBS) in the presence of water or alcohols can lead to acyclic ester or acid derivatives. researchgate.net

Reductive cleavage can also be employed. Depending on the conditions, the furan ring can be opened to yield various saturated or unsaturated long-chain ketones. These transformations provide access to flexible analogues that can adopt conformations inaccessible to the rigid, parent furan scaffold.

Ring-Expanded Derivatives: While less common than ring-opening, ring-expansion reactions can be used to convert the five-membered furan ring into six-membered heterocycles, such as pyrans or pyridines. Such transformations fundamentally alter the geometry and electronic nature of the heterocyclic core. One classical approach to furan ring expansion involves a Diels-Alder reaction with a suitable dienophile, followed by rearrangement of the resulting bicyclic adduct. Another strategy involves the reaction of furfuryl alcohols (which could be generated by reduction of the ketone in this compound) under acidic conditions, which can lead to pyran-containing structures via rearrangement pathways. General methods for ring expansion of alkynic oxiranes can also lead to the formation of substituted furans, representing a synthetic route rather than a direct derivatization. pharmaguideline.com

Combinatorial Chemistry and Library Synthesis Based on this compound

Combinatorial chemistry provides a powerful set of tools for rapidly generating large, diverse collections of related compounds, known as chemical libraries. uniroma1.it These libraries are invaluable for efficiently exploring the chemical space around a core scaffold like this compound in the context of drug discovery and materials science.

Parallel Synthesis Approaches

Parallel synthesis is a cornerstone of combinatorial chemistry where multiple, discrete reactions are run simultaneously in an array format, such as in multi-well plates or using specialized reactor blocks. bioduro.comspirochem.comyoutube.com This approach allows for the systematic and rapid generation of a library of individual, purified compounds, facilitating the establishment of clear structure-activity relationships.

For the this compound scaffold, a parallel synthesis campaign could be designed to explore diversity at multiple points of the molecule. A typical strategy would involve:

Scaffold Preparation: Synthesis of a common intermediate that can be readily diversified. For example, a 2-furoyl chloride derivative could be prepared as a key building block.

Library Generation: This intermediate could then be reacted in parallel with a diverse set of building blocks.

An example of a parallel synthesis design is illustrated in the table below, where variations are introduced on the benzoyl ring. Starting with 2-furoyl chloride and a library of substituted benzenes, a collection of 2-aroylfuran analogues can be generated using Friedel-Crafts acylation conditions in a parallel format.

| Reaction Well | Benzene (B151609) Derivative | Resulting Analogue |

| A1 | 1,3-Dimethylbenzene | This compound |

| A2 | 1,4-Dimethylbenzene | 2-(2,5-Dimethylbenzoyl)furan |

| A3 | 1,2-Dimethoxybenzene | 2-(3,4-Dimethoxybenzoyl)furan |

| A4 | Fluorobenzene | 2-(4-Fluorobenzoyl)furan |

| A5 | Toluene | 2-(4-Methylbenzoyl)furan |

This process can be automated using robotic liquid handlers and parallel purification systems (e.g., mass-directed preparative HPLC), significantly increasing the throughput of analogue synthesis. bioduro.com

Solid-Phase Synthesis Techniques

Solid-phase synthesis offers several advantages for library construction, including the simplification of reaction workup and purification. In this technique, the starting material or scaffold is covalently attached to an insoluble polymer support (resin). Chemical transformations are carried out on the resin-bound substrate, and excess reagents and by-products are simply washed away. The final product is then cleaved from the solid support in the last step.

A potential solid-phase route to a library of 2-(aroyl)furan derivatives could involve immobilizing a furan precursor onto a resin. For example, 2-furoic acid could be attached to a Rink amide or Wang resin via an ester or amide linkage. The resin-bound furan could then be subjected to a series of reactions.

A hypothetical solid-phase synthesis scheme might proceed as follows:

Immobilization: Furan-2-carboxylic acid is attached to a suitable solid support, such as a polystyrene resin functionalized with a linker (e.g., Wang resin).

Diversification Step 1 (Acylation): The resin-bound furan undergoes a Friedel-Crafts-type acylation at the 5-position with a library of acyl chlorides, introducing a ketone functionality.

Diversification Step 2 (Coupling): Alternatively, a resin-bound 5-bromo-2-furoic acid ester could undergo a Suzuki or Stille coupling with a library of boronic acids or stannanes to introduce diversity at the 5-position.

Cleavage: The final furan derivatives are cleaved from the solid support, typically using a strong acid like trifluoroacetic acid (TFA), to yield the library of purified products.

This approach is highly amenable to automation and can be used to generate large and complex libraries of compounds based on the this compound scaffold for high-throughput screening. mdpi.comsemanticscholar.org

Mechanistic Investigations of 2 2,4 Dimethylbenzoyl Furan in Chemical Processes

Reaction Pathway Elucidation in Organic Synthesis

Detailed studies on the reaction pathways of 2-(2,4-Dimethylbenzoyl)furan in organic synthesis have not been extensively reported.